Metabolite Profiling: M4 Recovery in Rat Bile vs. Downstream Metabolite M6
In a definitive rat ADME study using [14C]aliskiren hemifumarate administered intravenously at 10 mg/kg, O-Demethoxypropane Aliskiren (M4) accounted for 28% of the radioactivity recovered in bile . In the same experimental system, the downstream glucuronidated metabolite M6 (formed via conjugation of M4) also showed 28% recovery, indicating that M4 serves as the primary branch-point metabolite upstream of Phase II conjugation . This positions M4 as the analytically critical intermediate for tracing the oxidative代谢 fate of aliskiren, whereas M6 represents a conjugated end-product less informative for assessing primary oxidative clearance pathways.
| Evidence Dimension | Percent of administered radioactivity recovered as specified metabolite in bile |
|---|---|
| Target Compound Data | 28% recovered as M4 (O-Demethoxypropane Aliskiren) |
| Comparator Or Baseline | 28% recovered as M6 (glucuronide conjugate of M4) |
| Quantified Difference | Equivalent recovery; M4 is the direct product of Phase I oxidation and the obligatory precursor for M6 formation |
| Conditions | Single intravenous administration of 10 mg/kg [14C]aliskiren hemifumarate in male HAN:WIST(SPF) rats; bile collection |
Why This Matters
Procurement of authentic M4 standard is essential for laboratories quantifying primary oxidative metabolism of aliskiren; the M6 standard alone cannot distinguish Phase I from Phase II metabolic contributions.
